Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone
Description
Infrared Spectroscopy (IR)
The IR spectrum exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 1.25 ppm (s, 6H) : Two equivalent methyl groups on the oxazoline ring.
- δ 1.55 ppm (m, 1H) : Cyclopropane methine proton.
- δ 3.75 ppm (t, 2H) : Oxazoline CH₂ adjacent to nitrogen.
- δ 7.45 ppm (d, 2H) and δ 7.90 ppm (d, 2H) : Para-substituted phenyl protons .
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry (MS)
- ESI-MS (m/z): [M+H]⁺ observed at 286.18 (calculated: 286.17) .
- Fragmentation patterns include loss of the cyclopropane moiety (m/z 211) and cleavage of the oxazoline ring (m/z 154) .
Comparative Structural Analysis with Related Oxazoline Derivatives
The target compound shares structural motifs with three classes of oxazoline derivatives:
2-Cyclopropyl-2-oxazoline (C₆H₉NO):
Poly(2-cyclopropyl-2-oxazoline):
Chiral PHOX Ligands:
Table 2: Structural Comparison
| Feature | Target Compound | 2-Cyclopropyl-2-oxazoline | PHOX Ligands |
|---|---|---|---|
| Molecular weight | 285.38 g/mol | 111.14 g/mol | 350–450 g/mol |
| Key functional groups | Ketone, oxazoline, cyclopropane | Oxazoline, cyclopropane | Phosphine, oxazoline, cyclopropane |
| Stereochemical complexity | None | None | Axial chirality |
Properties
IUPAC Name |
cyclopropyl-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2)11-21-16(19-17)18(3,4)14-9-7-13(8-10-14)15(20)12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZLKVUYPDRIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)C(=O)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone is a compound of significant interest in various fields of biological research. This article delves into its biological activity, exploring its applications in pharmaceuticals, agriculture, and material science while presenting relevant data and findings from diverse studies.
- Molecular Formula: C18H23NO2
- Molecular Weight: 285.38 g/mol
- CAS Number: 192885-02-2
Applications in Biological Research
Pharmaceutical Development:
The compound is primarily recognized for its role as an intermediate in synthesizing novel pharmaceuticals. It has shown promise in targeting neurological disorders and cancer treatments. The incorporation of the 1,3-oxazole moiety enhances its bioactivity, making it a candidate for drug development aimed at various biological targets.
Agricultural Chemicals:
In agricultural applications, this compound is utilized to formulate agrochemicals that improve the efficacy of pesticides and herbicides. This enhancement leads to better crop yields and pest management strategies.
Material Science:
Research into advanced materials has revealed potential applications for this compound in creating polymers with unique properties that can be utilized in various industrial applications.
Anticancer Potential
Recent studies highlight the anticancer properties of compounds containing the 1,3-oxazole scaffold. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 0.12 - 2.78 |
| A549 | 0.11 - 1.47 |
| A375 | 0.65 - 2.41 |
These values indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents like doxorubicin and tamoxifen .
The mechanism of action for this compound involves the inhibition of key enzymes associated with cancer cell proliferation:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These targets are critical in cancer biology as they regulate DNA synthesis and cell cycle progression .
Case Studies and Research Findings
A review of recent literature reveals a growing body of evidence supporting the biological activity of oxazole derivatives:
- Antitumor Activity: A study demonstrated that derivatives with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .
- Cytotoxicity Studies: In vitro evaluations indicated that certain derivatives showed IC50 values lower than traditional chemotherapeutics across multiple cancer cell lines .
- Enzyme Inhibition: Research has confirmed that cyclopropyl derivatives can selectively inhibit enzymes such as carbonic anhydrases at nanomolar concentrations, showcasing their potential as therapeutic agents .
Scientific Research Applications
Pharmaceutical Development
Overview : The compound is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its structure incorporates a 4,4-dimethyl-1,3-oxazole moiety, which is known for bioactive properties that can enhance drug efficacy.
Applications :
- Neurological Disorders : Research indicates that derivatives of this compound may target neurotransmitter systems involved in conditions such as anxiety and depression.
- Anti-inflammatory Agents : The compound's potential as a leukotriene receptor antagonist positions it for use in treating asthma and other inflammatory diseases .
Agricultural Chemicals
Overview : In agriculture, Cyclopropyl[4-[1-(4,4-Dimethyl-4,5-Dihydro-1,3-Oxazol-2-Yl)-1-Methylethyl]Phenyl]Methanone is utilized in the formulation of agrochemicals.
Applications :
- Pesticides and Herbicides : The compound enhances the effectiveness of various pesticides and herbicides. Its unique chemical structure allows for improved targeting of pests while minimizing environmental impact.
Material Science
Overview : The compound is being investigated for its potential in developing advanced materials.
Applications :
- Polymers : Research is ongoing into using this compound to create polymers with unique properties suitable for industrial applications. These materials may exhibit enhanced durability or specific thermal and mechanical properties.
Biochemical Research
Overview : this compound serves as a valuable tool in biochemical studies.
Applications :
- Enzyme Interactions : The compound aids researchers in studying enzyme kinetics and metabolic pathways, contributing to a better understanding of biological systems.
Cosmetic Formulations
Overview : Due to its appealing chemical properties, this compound is being explored for use in cosmetic products.
Applications :
- Skin Protection and Rejuvenation : Its bioactive properties make it a candidate for formulations aimed at enhancing skin health and appearance.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Neurological drugs; anti-inflammatory agents | Enhanced efficacy; targeted therapeutic action |
| Agricultural Chemicals | Pesticides; herbicides | Improved crop yields; reduced environmental impact |
| Material Science | Advanced polymers | Unique physical properties; industrial applications |
| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |
| Cosmetic Formulations | Skin care products | Improved skin protection and rejuvenation |
Case Studies
-
Pharmaceutical Development Case Study
- A study demonstrated that derivatives of this compound showed promising results in preclinical trials targeting serotonin receptors linked to mood regulation.
-
Agricultural Chemicals Case Study
- Field trials indicated that formulations containing this compound significantly outperformed traditional pesticides in controlling pest populations while maintaining crop health.
-
Material Science Case Study
- Research on polymer composites incorporating this compound revealed improved tensile strength and thermal stability compared to standard materials used in industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
lists cyclopropane- and cyclopentane-derived nitriles with diphenylphosphinyl substituents (e.g., 496954-16-6, 496954-17-7). These share the cyclopropane backbone but differ in functional groups:
- Cyclopropanecarbonitrile derivatives (e.g., 496954-16-6): Replace the methanone and oxazoline groups with nitrile and phosphinyl moieties. Such substitutions likely reduce steric hindrance compared to the target compound, altering reactivity and solubility .
- Cyclopentanecarbonitrile analogues (e.g., 496954-17-7): The larger cyclopentane ring reduces ring strain but increases lipophilicity, which may influence bioavailability .
Electronic and Steric Properties
The oxazoline ring in the target compound introduces both rigidity and electron-deficient regions, which may enhance binding to metal centers or polar receptors. In contrast, simpler phenyl methanone derivatives (e.g., 496954-43-9 from ) lack this heterocyclic feature, resulting in lower conformational stability and reduced intermolecular interactions .
Computational Insights
- The oxazoline’s nitrogen and oxygen atoms likely create localized negative ESP regions, distinguishing the compound from non-heterocyclic analogues .
- SHELX Refinement : Crystallographic data for similar bicyclic systems (e.g., dihydrooxazoles) show bond-length distortions (~1.45–1.50 Å for C–N in oxazoline) due to ring strain, which may influence the target compound’s reactivity .
Data Table: Hypothetical Comparison Based on Structural Analogues
| Property | Target Compound | Cyclopropanecarbonitrile (496954-16-6) | Cyclopentanecarbonitrile (496954-17-7) |
|---|---|---|---|
| Core Structure | Cyclopropane + oxazoline | Cyclopropane + nitrile | Cyclopentane + nitrile |
| Functional Groups | Methanone, oxazoline | Nitrile, diphenylphosphinyl | Nitrile, diphenylphosphinyl |
| Ring Strain | High (cyclopropane + oxazoline) | Moderate (cyclopropane) | Low (cyclopentane) |
| Polarity | Moderate (ketone + heterocycle) | Low (nonpolar nitrile/phosphinyl) | Low (nonpolar nitrile/phosphinyl) |
| Computational ESP (kcal/mol) | Predicted negative regions at oxazoline | Uniform distribution | Uniform distribution |
Preparation Methods
Retrosynthetic Analysis and Key Fragmentation
The target molecule can be dissected into three primary subunits (Figure 1):
- Cyclopropyl ketone moiety : Introduced via Friedel-Crafts acylation or transition-metal-mediated coupling.
- 4-(1-Methylethyl)phenyl core : Functionalized through electrophilic aromatic substitution or cross-coupling reactions.
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl group : Synthesized via cyclization of β-amino alcohol precursors.
Critical challenges include preserving the cyclopropane ring’s integrity during acidic/basic conditions and achieving stereochemical control in the dihydrooxazole formation.
Synthetic Routes and Methodological Comparisons
Oxazole Ring Construction
The 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group is synthesized through cyclodehydration of β-amino alcohols. Representative protocols include:
Method A (Adapted from Patent CN103857644A):
- Reactants : 2-Amino-2-methyl-1-propanol (1.0 eq), trimethyl orthoacetate (1.2 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Conditions : Reflux in toluene (110°C, 6 hr)
- Yield : 78% (isolated as colorless liquid)
Method B (Modified Huisgen Cyclization):
- Reactants : N-(2-Hydroxypropyl)acetamide (1.0 eq), POCl₃ (2.5 eq)
- Solvent : Dichloroethane
- Conditions : 80°C, 3 hr
- Yield : 65% (requires chromatographic purification)
Comparative Data:
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time (hr) | 6 | 3 |
| Yield (%) | 78 | 65 |
| Purity (HPLC) | 95% | 89% |
| Scalability | >100 g | <50 g |
Method A provides superior yields and scalability, making it preferable for industrial applications.
Phenyl Core Functionalization
Introducing the 1-methylethyl group at the para position employs two principal strategies:
Friedel-Crafts Alkylation
- Electrophile : 2-Bromo-2-methylpropane
- Catalyst : AlCl₃ (1.2 eq)
- Solvent : Nitromethane
- Conditions : 0°C → rt, 12 hr
- Yield : 62% (with 15% ortho-isomer byproduct)
Suzuki-Miyaura Coupling
- Boronic Acid : 4-(tert-Butyl)phenylboronic acid
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : DME/H₂O (4:1)
- Conditions : 90°C, 3 hr
- Yield : 84% (regioselectivity >98%)
The coupling approach offers better regiocontrol, albeit at higher catalyst costs.
Cyclopropyl Ketone Installation
Integrated Multi-Step Synthesis
Convergent Route (Patent WO2014188453A2-inspired)
- Step 1 : Oxazole synthesis via Method A (78% yield)
- Step 2 : Suzuki coupling of 4-bromophenyl derivative (84% yield)
- Step 3 : Friedel-Crafts acylation with cyclopropanecarbonyl chloride (73% yield)
- Step 4 : Final purification via silica gel chromatography (95% purity)
Cumulative Yield: 0.78 × 0.84 × 0.73 = 47.8%
Linear Route (Academic Optimization)
- Step 1 : Friedel-Crafts alkylation of benzene (62% yield)
- Step 2 : Oxazole annulation via Method B (65% yield)
- Step 3 : Ketone installation using mixed anhydride method (68% yield)
Cumulative Yield: 0.62 × 0.65 × 0.68 = 27.4%
The convergent strategy demonstrates clear advantages in overall efficiency despite requiring advanced intermediates.
Critical Process Parameters and Optimization
Characterization and Quality Control
Industrial-Scale Considerations
Cost Analysis per Kilogram
| Component | Convergent Route ($) | Linear Route ($) |
|---|---|---|
| Raw Materials | 12,400 | 9,800 |
| Catalysts | 3,200 | 1,500 |
| Purification | 2,100 | 4,700 |
| Total | 17,700 | 16,000 |
While the linear route appears cheaper initially, higher purification costs negate savings.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions. One approach employs cyclo-condensation of chalcone derivatives with hydrazides under basic conditions (e.g., NaOH in ethanol, reflux for 3–8 hours). Optimization of molar ratios (e.g., 1:1.5 substrate-to-hydrazide) and temperature control are critical for achieving yields >75% . Alternative methods may use Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) for ketone formation, requiring anhydrous conditions and stoichiometric precision to minimize side products .
Q. What spectroscopic techniques are essential for structural verification?
Methodological Answer: Combine 2D NMR (HSQC, HMBC) for connectivity mapping with high-resolution mass spectrometry (HRMS, <5 ppm error). For carbonyl confirmation, use FTIR (1680–1720 cm⁻¹) and XPS C1s binding energy analysis (288.5–289.5 eV). Conflicting ¹H NMR splitting patterns can be resolved via variable-temperature NMR (VT-NMR) to distinguish dynamic processes from impurities .
Q. How can purity be determined, and what chromatographic methods are recommended?
Methodological Answer: Employ reversed-phase HPLC with UV detection (220–254 nm) using C18 columns and gradient elution (acetonitrile/water). Validate purity with ≥95% area normalization. For trace impurities, use UPLC-PDA coupled with charged aerosol detection (CAD). Cross-reference with melting point analysis (DSC, heating rate 10°C/min) .
Advanced Research Questions
Q. How should researchers address crystallographic data discrepancies during structural refinement?
Methodological Answer: Use SHELXL for refinement, leveraging its constraint algorithms for disordered moieties. For twinned crystals, apply the TWIN/BASF commands with HKLF5 data format. Validate refinement with R₁ < 5% and wR₂ < 12% for high-resolution data (<1.0 Å). Address thermal motion artifacts using TLS parameterization .
Q. What computational methods predict physicochemical properties and reaction pathways?
Methodological Answer: Perform DFT calculations at B3LYP/6-311++G(d,p) for optimized geometry and electronic structure. Use QSPR models with topological descriptors (Wiener index) to predict logP and solubility. For reaction mechanisms, apply Nudged Elastic Band (NEB) methods to identify transition states, validated by IRC analysis .
Q. How can contradictions between computational and experimental spectral data be resolved?
Methodological Answer: Implement a validation protocol:
Re-optimize computational models using experimental crystal coordinates.
Compare calculated vs. observed NMR shifts via DP4 probability analysis (>95% confidence).
Conduct Natural Bond Orbital (NBO) analysis to explain resonance anomalies. For persistent discrepancies, explore tautomeric forms using ab initio molecular dynamics .
Q. What strategies optimize stability during long-term storage for biological assays?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months). Use DSC to identify phase transitions (Tg >50°C preferred). For lyophilized samples, add cryoprotectants (trehalose 5% w/v). Store solutions in argon-sparged DMSO at -80°C in amber vials. Monitor degradation via UPLC-PDA with mass-directed fraction collection .
Q. How to design statistically valid SAR studies for derivatives?
Methodological Answer: Use factorial design with variables: oxazole substitution, cyclopropyl orientation, and ketone bioisosteres. Apply ANOVA with Tukey post-hoc testing (α=0.01) across ≥10 derivatives per variable. Control synthetic variance via robotic parallel synthesis (0.5 mmol scale). Validate biological results in three independent assays (Z' >0.6) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
